[2-[Benzyl(propan-2-yl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate
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Overview
Description
[2-[Benzyl(propan-2-yl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzyl group, a propan-2-ylamino group, and a dichloropyridine carboxylate moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[Benzyl(propan-2-yl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyl(propan-2-yl)amino Intermediate: This step involves the reaction of benzylamine with isopropyl bromide under basic conditions to form benzyl(propan-2-yl)amine.
Coupling with 5,6-Dichloropyridine-3-carboxylic Acid: The intermediate is then reacted with 5,6-dichloropyridine-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[2-[Benzyl(propan-2-yl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dichloropyridine moiety, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, [2-[Benzyl(propan-2-yl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and functions.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [2-[Benzyl(propan-2-yl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate involves its interaction with specific molecular targets. The benzyl(propan-2-yl)amino group can form hydrogen bonds and hydrophobic interactions with proteins, while the dichloropyridine moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [2-[Benzyl(propan-2-yl)amino]-2-oxoethyl] 5-chloropyridine-3-carboxylate
- [2-[Benzyl(propan-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate
- [2-[Benzyl(propan-2-yl)amino]-2-oxoethyl] 5,6-difluoropyridine-3-carboxylate
Uniqueness
Compared to similar compounds, [2-[Benzyl(propan-2-yl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate is unique due to the presence of two chlorine atoms on the pyridine ring. This structural feature enhances its reactivity and allows for more diverse chemical transformations. Additionally, the dichloropyridine moiety provides increased stability and specificity in biological interactions.
Properties
CAS No. |
736954-07-7 |
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Molecular Formula |
C18H18Cl2N2O3 |
Molecular Weight |
381.2 g/mol |
IUPAC Name |
[2-[benzyl(propan-2-yl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate |
InChI |
InChI=1S/C18H18Cl2N2O3/c1-12(2)22(10-13-6-4-3-5-7-13)16(23)11-25-18(24)14-8-15(19)17(20)21-9-14/h3-9,12H,10-11H2,1-2H3 |
InChI Key |
WRRUZQHBRVFHNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)COC(=O)C2=CC(=C(N=C2)Cl)Cl |
solubility |
33.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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